2,5-Bis(methylsulfonyloxy)benzenesulfonic acid;piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(methylsulfonyloxy)benzenesulfonic acid;piperazine is a chemical compound with the molecular formula C12H20N2O9S3. It is a complex compound formed by the combination of 2,5-bis(methylsulfonyloxy)benzenesulfonic acid and piperazine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(methylsulfonyloxy)benzenesulfonic acid;piperazine involves the reaction of 2,5-bis(methylsulfonyloxy)benzenesulfonic acid with piperazine in a suitable solvent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(methylsulfonyloxy)benzenesulfonic acid;piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyloxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as substituted benzenesulfonic acid derivatives. These products have various applications in different fields .
Wissenschaftliche Forschungsanwendungen
2,5-Bis(methylsulfonyloxy)benzenesulfonic acid;piperazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2,5-bis(methylsulfonyloxy)benzenesulfonic acid;piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,5-bis(methylsulfonyloxy)benzenesulfonic acid;piperazine include:
- 2,4-Bis(methylsulfonyloxy)benzenesulfonic acid
- 3,5-Bis(methylsulfonyloxy)benzenesulfonic acid
- 2,5-Bis(methylsulfonyloxy)benzoic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination with piperazine, which imparts distinct chemical properties and potential applications. The presence of piperazine enhances its solubility and reactivity, making it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
59687-25-1 |
---|---|
Molekularformel |
C12H20N2O9S3 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
2,5-bis(methylsulfonyloxy)benzenesulfonic acid;piperazine |
InChI |
InChI=1S/C8H10O9S3.C4H10N2/c1-18(9,10)16-6-3-4-7(17-19(2,11)12)8(5-6)20(13,14)15;1-2-6-4-3-5-1/h3-5H,1-2H3,(H,13,14,15);5-6H,1-4H2 |
InChI-Schlüssel |
DYACBXXDFPHBPL-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC1=CC(=C(C=C1)OS(=O)(=O)C)S(=O)(=O)O.C1CNCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.